3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate
Overview
Description
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is an organic compound that features a benzyl ester linked to a 2-chloro-4-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate typically involves the esterification of 3-(phenoxycarbonyl)benzyl alcohol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic substitution: Substituted benzyl esters.
Reduction: 3-(phenoxycarbonyl)benzyl 2-chloro-4-aminobenzoate.
Hydrolysis: 3-(phenoxycarbonyl)benzyl alcohol and 2-chloro-4-nitrobenzoic acid.
Scientific Research Applications
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of 3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new covalent bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
3-(phenoxycarbonyl)benzyl 2-chloro-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
3-(phenoxycarbonyl)benzyl 2-chloro-4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
3-(phenoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is unique due to the presence of both a nitro group and a chloro group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3-phenoxycarbonylphenyl)methyl 2-chloro-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO6/c22-19-12-16(23(26)27)9-10-18(19)21(25)28-13-14-5-4-6-15(11-14)20(24)29-17-7-2-1-3-8-17/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZJYOQSOQDIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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